molecular formula C12H22N2O5 B558036 Boc-val-gly-OH CAS No. 45233-75-8

Boc-val-gly-OH

Cat. No.: B558036
CAS No.: 45233-75-8
M. Wt: 274.31 g/mol
InChI Key: BWPKSNMGVTYXQQ-VIFPVBQESA-N
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Description

Boc-val-gly-OH: is a compound with the chemical formula C12H22N2O5 and a molecular weight of 274.31 g/mol . It is a dipeptide consisting of valine and glycine, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of valine. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides .

Biochemical Analysis

Biochemical Properties

Boc-Val-Gly-OH participates in various biochemical reactions, primarily involving peptide synthesis. The Boc group serves as a protecting group for the amino group during these reactions, preventing unwanted side reactions . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific biochemical context .

Cellular Effects

The cellular effects of this compound are largely related to its role in peptide synthesis. As a component of larger peptide chains, it can influence cell function by contributing to the structure and function of proteins. The specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins that this compound is incorporated into .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its participation in peptide bond formation during protein synthesis. The Boc group protects the amino group, allowing peptide bonds to form without side reactions. Once the peptide chain is complete, the Boc group can be removed under acidic conditions, revealing the original amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability, which is crucial for its role in peptide synthesis. Over time, it remains stable under a variety of conditions, making it a reliable component for biochemical experiments . Specific long-term effects on cellular function would depend on the context of its use.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a component of larger peptides, its effects would likely depend on the specific peptide and the biological context. High doses could potentially lead to adverse effects, although this would also depend on the specific context .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis. It interacts with various enzymes during this process, including those involved in peptide bond formation. The Boc group can also interact with acids during deprotection .

Transport and Distribution

This compound, as a component of peptides, is transported and distributed within cells and tissues as part of these larger molecules. It may interact with various transporters and binding proteins depending on the specific peptide it is part of .

Subcellular Localization

The subcellular localization of this compound would depend on the specific proteins it is incorporated into. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of these proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-val-gly-OH typically involves the protection of the amino group of valine with a Boc group, followed by coupling with glycine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction with glycine can be facilitated using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, is common in industrial production .

Scientific Research Applications

Chemistry: Boc-val-gly-OH is widely used in peptide synthesis as a building block for more complex peptides. It is employed in the development of new synthetic methodologies and the study of peptide structure and function .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the properties of peptides and proteins .

Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is involved in

Properties

IUPAC Name

2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPKSNMGVTYXQQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45233-75-8
Record name 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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